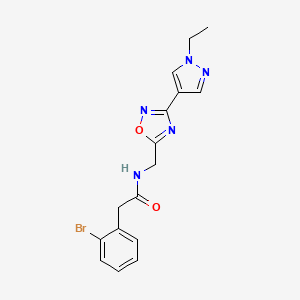

![molecular formula C13H8F3NO2S B2588083 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid CAS No. 478080-58-9](/img/structure/B2588083.png)

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

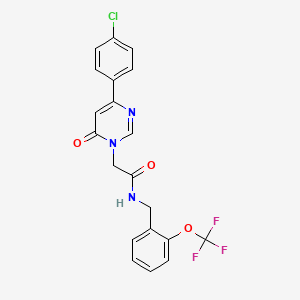

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid, also known as TFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. TFPB is a sulfhydryl-reactive compound that has been shown to selectively modify cysteine residues in proteins, which makes it a valuable tool for studying protein structure and function.

Applications De Recherche Scientifique

Chemistry and Catalysis

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid and related compounds have been explored in various chemical syntheses and catalytic processes. For instance, trifluoromethanesulfonic (triflic) acid has been identified as an excellent catalyst for inducing cyclisation of homoallylic sulfonamides to give pyrrolidines, highlighting the potential of related compounds in facilitating complex chemical transformations (Haskins & Knight, 2002). Additionally, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes showcases the utility of sulfanyl compounds in the base-induced chemiluminescence, a process relevant for analytical chemistry applications (Watanabe et al., 2010).

Organic Synthesis

In organic synthesis, 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid derivatives are utilized for the preparation of complex molecules. For example, the synthesis and biological evaluation of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole demonstrate the compound's role in generating heterocyclic ring systems with potential pharmaceutical applications (Fathima et al., 2021). Similarly, new ionic liquids such as sulfonic acid functionalized pyridinium chloride have been synthesized and characterized for their efficiency as catalysts in the solvent-free synthesis of various organic compounds, illustrating the versatility of sulfanylbenzoic acid derivatives in facilitating environmentally friendly chemical reactions (Moosavi‐Zare et al., 2013).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid have been explored for their antimicrobial and anticancer properties. For example, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities reveal the potential of these compounds in developing new therapeutic agents (Bayrak et al., 2009). Furthermore, new 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial, antimycobacterial, and anticancer activities, indicating the broad spectrum of biological activities exhibited by sulfanylbenzoic acid derivatives (Patel et al., 2013).

Propriétés

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2S/c14-13(15,16)8-5-6-11(17-7-8)20-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCSSPAIYVMAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2588001.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2588005.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2588010.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2588013.png)

![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2588018.png)

![1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2588019.png)